Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-
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Overview
Description
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- is a complex organic compound that features a benzamide core substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group and a 2-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-(trifluoromethyl)phenol and 2-pyridinecarboxylic acid.
Formation of Intermediate: The 2-chloro-4-(trifluoromethyl)phenol undergoes a nucleophilic aromatic substitution reaction with 2-pyridinecarboxylic acid to form an intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with benzoyl chloride to yield the final product, Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and toluene, while crown ethers may be employed as phase transfer catalysts .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: Another compound with a similar phenoxy group, used in various chemical applications.
Uniqueness
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
647858-73-9 |
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Molecular Formula |
C19H12ClF3N2O2 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H12ClF3N2O2/c20-15-11-13(19(21,22)23)7-8-16(15)27-14-5-3-4-12(10-14)18(26)25-17-6-1-2-9-24-17/h1-11H,(H,24,25,26) |
InChI Key |
ADQWVYOZABUXCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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